5-Dodecylthiophene-2-carbodithioic acid
Description
Historical Context and Evolution of Thiophene-Based Conjugated Systems
The history of thiophene-based materials begins with the discovery of the parent heterocycle, thiophene (B33073). In 1882, Victor Meyer, while demonstrating a lecture experiment, discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. nih.govfupress.net He observed that when using purified benzene, the classic indophenin blue color reaction with isatin (B1672199) and sulfuric acid failed to occur, correctly deducing the presence of a new sulfur-containing compound in the crude benzene responsible for the color change. nih.gov Meyer's subsequent intensive research, culminating in his 1888 monograph "Die Thiophengruppe" (The Thiophene Group), laid the foundational chemistry for this new class of heterocyles. fupress.netredalyc.org
For nearly a century, thiophene chemistry was primarily the domain of academic and pharmaceutical research. nih.gov The landscape changed dramatically in the late 1970s and early 1980s with the advent of conducting polymers. The 2000 Nobel Prize in Chemistry, awarded to Heeger, MacDiarmid, and Shirakawa for this discovery, catalyzed intense interest in organic materials with metallic and semiconducting properties. wikipedia.org Polythiophene emerged as a key player in this field. Initial reports in 1980 described its synthesis via electropolymerization and Kumada cross-coupling methods. oup.com These early polythiophenes were typically insoluble and difficult to process, limiting their practical application. wikipedia.orgtaylorandfrancis.com A major breakthrough occurred in 1985 with the synthesis of poly(3-alkylthiophene)s, which featured alkyl side chains that rendered the polymers soluble in common organic solvents, thus enabling solution-based processing into thin films for electronic devices. wikipedia.orgoup.com This development opened the door for the widespread investigation and application of thiophene-based conjugated systems in organic electronics. acs.org
Significance of Functional Groups in Tailoring Electronic and Material Properties
The utility of polythiophenes and other conjugated polymers is vastly expanded through the strategic incorporation of functional groups. acs.org A functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions and physical properties. researchgate.netresearchgate.net In thiophene-based polymers, functional groups can be appended to the thiophene ring, typically at the 3- or 4-positions, to precisely tune the material's properties for specific applications. wikipedia.org
The introduction of simple alkyl chains, for instance, primarily enhances solubility, as seen with the development of processable poly(3-alkylthiophene)s. wikipedia.org However, the influence of functional groups extends far beyond solubility. Attaching electron-withdrawing groups, such as fluorine or ketone moieties, can lower the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO), which is a critical strategy for improving air stability and performance in devices like organic thin-film transistors (OTFTs) and polymer solar cells. rsc.orgrsc.org Conversely, electron-donating groups can raise these energy levels. The nature of the functional group also dictates intermolecular packing in the solid state. Thoughtful design can promote a more planar polymer backbone, which enhances π-orbital overlap between monomer units and along the polymer chain, leading to higher charge carrier mobility. rsc.org Furthermore, polar or zwitterionic side chains can be introduced to create water-dispersible polymers or to modify the work function of electrodes they are coated upon, a crucial aspect for optimizing device interfaces. researchgate.net The ability to incorporate a vast array of functionalities allows for the rational design of thiophene-based materials with tailored optical, electronic, and self-assembly characteristics. warwick.ac.uk
Overview of Carbodithioic Acid Derivatives in Organic Synthesis and Materials Science
Carbodithioic acids are a class of organosulfur compounds characterized by the presence of a -CSSH functional group. They are the sulfur analogues of carboxylic acids, where both oxygen atoms of the carboxyl group are replaced by sulfur. This substitution results in significantly different chemical properties. The carbodithioate group (-CSS⁻) is a "soft" ligand, meaning it forms particularly strong and stable coordinate bonds with soft metal ions, such as gold, silver, cadmium, and mercury.
In organic synthesis, the most common route to carbodithioic acids involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with carbon disulfide (CS₂). This reaction forms a dithiocarboxylate salt, which can then be protonated with a mild acid to yield the free carbodithioic acid. Due to their acidity and propensity for oxidation, they are often generated and used in situ or stored as their more stable salt derivatives.
In materials science, the strong affinity of the dithiocarboxylate group for metal surfaces makes these compounds excellent ligands for functionalizing metal nanoparticles. nih.govnih.gov By anchoring molecules with desired properties (e.g., chromophores, polymers, or biological targeting moieties) onto a nanoparticle surface via a dithiocarboxylate linker, hybrid materials with unique optical, electronic, or biomedical functions can be engineered. This functional group can also serve as a robust anchor for depositing self-assembled monolayers on metal electrodes, providing a method to precisely control surface chemistry and electronic properties at the interface of a device.
Structure
2D Structure
3D Structure
Properties
CAS No. |
921221-51-4 |
|---|---|
Molecular Formula |
C17H28S3 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
5-dodecylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C17H28S3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(20-15)17(18)19/h13-14H,2-12H2,1H3,(H,18,19) |
InChI Key |
AHDHWUVFCLBSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C(=S)S |
Origin of Product |
United States |
Physicochemical Profile of 5 Dodecylthiophene 2 Carbodithioic Acid
The specific properties of 5-Dodecylthiophene-2-carbodithioic acid are not widely documented in readily available literature, as it is a highly specialized research chemical. However, its properties can be reliably inferred from its constituent functional parts: the 2-dodecylthiophene (B1595993) core and the 2-carbodithioic acid group.
| Property | Inferred Value / Description |
| Chemical Formula | C₁₇H₂₈S₃ |
| Molecular Weight | 344.60 g/mol |
| Appearance | Likely a reddish-orange, viscous oil or a low-melting waxy solid at room temperature, characteristic of long-chain alkylthiophenes and dithioic acids. |
| Odor | Expected to have a strong, unpleasant sulfurous odor. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents like hexanes, toluene, chloroform, and tetrahydrofuran (B95107) (THF) due to the long dodecyl chain. |
| Acidity (pKa) | More acidic than a corresponding carboxylic acid. Expected pKa in the range of 2-3. |
| Spectroscopic Data (¹H NMR) | Expected signals include: a triplet for the terminal methyl group of the dodecyl chain (~0.9 ppm), a broad multiplet for the methylene (B1212753) groups of the dodecyl chain (~1.2-1.7 ppm), a triplet for the methylene group attached to the thiophene (B33073) ring (~2.8 ppm), distinct aromatic protons on the thiophene ring, and a broad, downfield singlet for the acidic S-H proton (>10 ppm). |
| Spectroscopic Data (IR) | Key vibrational bands would include C-H stretches from the alkyl chain (~2850-2960 cm⁻¹), C=S stretching vibration (~1050-1250 cm⁻¹), and a broad S-H stretch. |
| Thermal Stability | Dithioic acids are generally less thermally stable than carboxylic acids and may decompose upon heating, often via elimination of H₂S. |
Synthesis and Chemical Reactivity
Postulated Synthetic Pathway
A chemically sound and efficient synthesis for 5-Dodecylthiophene-2-carbodithioic acid would proceed via a multi-step sequence starting from 2-dodecylthiophene (B1595993).
Starting Material : The synthesis begins with commercially available or synthetically prepared 2-dodecylthiophene.
Regioselective Lithiation : The 2-dodecylthiophene is dissolved in an anhydrous ether solvent, such as THF, and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (argon or nitrogen). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The lithium atom regioselectively replaces the most acidic proton on the thiophene (B33073) ring, which is at the C5 position (the other α-position), to form 5-lithio-2-dodecylthiophene.
Reaction with Carbon Disulfide : While maintaining the low temperature, an excess of carbon disulfide (CS₂) is added to the reaction mixture. The nucleophilic carbon of the lithiated thiophene attacks the electrophilic carbon of CS₂, forming a lithium dithiocarboxylate salt intermediate.
Acidification (Workup) : The reaction is quenched by the addition of an aqueous acid, such as dilute hydrochloric acid (HCl). This protonates the dithiocarboxylate salt, yielding the final product, this compound. The product is then extracted into an organic solvent, washed, dried, and purified, typically by column chromatography.
Reactivity Profile
The reactivity of this compound is dominated by its carbodithioic acid functional group.
Acidity and Salt Formation : It is a moderately strong acid and will readily react with bases (e.g., sodium hydroxide, amines) to form the corresponding dithiocarboxylate salt.
Chelation/Ligand Behavior : The dithiocarboxylate anion is an excellent bidentate ligand for a wide range of metal ions. It can form stable coordination complexes, a property that is central to its applications.
Oxidation : The carbodithioic acid group can be oxidized. Mild oxidation may lead to the formation of disulfide-linked dimers, while stronger oxidizing agents can decompose the functional group.
Esterification : It can be reacted with alkyl halides under basic conditions to form dithiocarboxylate esters (R-CSSR').
Spectroscopic and Advanced Analytical Characterization in Materials Research
Spectroscopic Probes for Electronic Structure and Excited State Dynamics
Spectroscopic analysis is fundamental to elucidating the electronic behavior of conjugated thiophene (B33073) derivatives. Techniques such as UV-Vis and photoluminescence spectroscopy directly probe the electronic transitions and de-excitation pathways that govern the material's optical and electronic properties.
| Compound/Polymer | Observed Transition | Typical Wavelength Range (nm) |
| Poly(3-dodecylthiophene) | π-π* transition | ~500-600 |
| Oxidized Poly(3-dodecylthiophene) | Polaron/Bipolaron bands | >600 |
| Benzothiophene (B83047)/Benzodithiophene Polymers | Tunable λmax | 400-750 mdpi.com |
This table presents typical data for related compounds to infer the expected properties of 5-Dodecylthiophene-2-carbodithioic acid.
Photoluminescence spectroscopy provides insights into the emissive properties of materials. For carboxylated poly(3-hexylthiophene) (P3HT-COOH), a related polymer, the emission spectra can be influenced by the polymer's molecular weight and aggregation state. Lower molecular weight polymers may show a blue-shifted emission compared to higher molecular weight counterparts, indicating that the maximum conjugation length has not yet been reached. researchgate.net The presence of functional groups and the surrounding environment can also lead to luminescence quenching, a phenomenon that is critical in the design of sensors and other optoelectronic devices.
Vibrational spectroscopy is a powerful tool for identifying functional groups and analyzing the conformational structure of molecules.
Fourier Transform Infrared (FTIR) Spectroscopy: In studies of 2-thiophene carboxylic acid, a related core structure, characteristic vibrational bands are observed. iosrjournals.org Aromatic C-H stretching bands are typically found in the region of 3100-3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations of the thiophene ring are observed in the range of 1532-1347 cm⁻¹. iosrjournals.org For carboxylic acid functionalities, a broad O-H stretching band is expected in the range of 2800-3500 cm⁻¹, and a strong C=O stretching peak appears around 1700 cm⁻¹. sapub.org In sulfur-containing compounds, C-S stretching modes can be observed between 710 and 687 cm⁻¹. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For 2-thiophene carboxylic acid, C-C stretching vibrations are detected around 1530, 1413, and 1354 cm⁻¹. iosrjournals.org Aromatic C-H stretching also appears in the 3113-3083 cm⁻¹ range. iosrjournals.org The analysis of both FTIR and Raman spectra allows for a more complete picture of the vibrational modes of the molecule. researchgate.net
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 iosrjournals.org | 3113-3083 iosrjournals.org |
| Thiophene Ring C=C Stretch | 1532-1347 iosrjournals.org | 1530, 1413, 1354 iosrjournals.org |
| Carboxylic Acid O-H Stretch | 2800-3500 sapub.org | N/A |
| Carbonyl C=O Stretch | ~1700 sapub.org | ~1607 sapub.org |
| C-S Stretch | 710-687 iosrjournals.org | N/A |
This table is based on data for 2-thiophene carboxylic acid and general spectroscopic principles to predict the spectral features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Linkages
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules. For thiophene-based compounds, ¹H NMR provides information on the protons of the thiophene ring and the alkyl side chains. In a related compound, monocarboxylated poly(3-hexylthiophene), the aromatic proton on the thiophene ring appears as a broad singlet around 6.98 ppm. researchgate.net The methylene (B1212753) protons (α-CH₂) adjacent to the thiophene ring are typically found around 2.80 ppm, while the terminal methyl protons (CH₃) of the alkyl chain appear further upfield. researchgate.net ¹³C NMR would provide complementary information on the carbon skeleton.
| Proton Environment | Expected ¹H NMR Chemical Shift (ppm) |
| Thiophene Ring Aromatic H | ~7.0 researchgate.net |
| Methylene (α-CH₂) to Thiophene | ~2.8 researchgate.net |
| Alkyl Chain Methylene (β-CH₂) | ~1.5-1.8 researchgate.net |
| Other Alkyl Chain Methylene | ~1.1-1.5 researchgate.net |
| Terminal Methyl (CH₃) | ~0.8-1.0 researchgate.net |
This table presents expected chemical shifts based on data for carboxylated poly(3-hexylthiophene) and general NMR principles.
Morphological and Supramolecular Organization Studies
The performance of materials in solid-state devices is highly dependent on their morphology and supramolecular organization. Electron microscopy techniques are pivotal in visualizing the nanoscale structures formed by these molecules.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to investigate the morphology of thin films and nanostructures. While specific electron microscopy studies on this compound are not available, research on related thiophene-based polymers demonstrates the utility of these techniques. For instance, the morphology of copolymer films of materials like poly[1,5-naphthyridine-(3-hexylthiophene)] has been examined using Field Emission SEM (FESEM) to understand the surface features and organization of the polymer chains. researchgate.net Such studies are critical for correlating the material's processing conditions with its solid-state structure and, ultimately, its performance in electronic devices.
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale surface morphology of thiophene-based materials, which is critical to their performance in electronic devices. By scanning a sharp tip over the material's surface, AFM provides high-resolution, three-dimensional images of the surface topography.
In the context of materials like this compound, the long dodecyl side chains are expected to play a significant role in the self-assembly and surface morphology of thin films. Research on analogous poly(3-alkylthiophene)s has demonstrated that these materials form semicrystalline structures with distinct domains. proquest.com AFM imaging can resolve these features, revealing the size, shape, and distribution of crystalline and amorphous regions. For instance, studies on poly(3-hexylthiophene) (P3HT) have used AFM to visualize nanofibrillar structures and lamellar domains at the surface. nih.govacs.org High-resolution AC-mode AFM has even achieved sub-molecular resolution, identifying the characteristic periodicity of P3HT within nanoscale domains. nih.gov
Below is an interactive table summarizing typical data obtained from AFM analysis of long-chain substituted thiophene thin films.
| Parameter | Typical Value Range | Significance |
| Root Mean Square (RMS) Roughness | 0.5 - 10 nm | Indicates the overall smoothness of the film surface. |
| Crystalline Domain Size | 10 - 100s of nm | Relates to the extent of molecular ordering and affects charge transport. |
| Fibril Width | 5 - 30 nm | Characterizes the self-assembled nanostructures within the film. |
| Phase Contrast (Crystalline vs. Amorphous) | Varies | Distinguishes between hard, ordered regions and softer, disordered regions. |
X-ray Scattering (XRD, SAXS) for Crystallinity, Orientation, and Domain Ordering
X-ray scattering techniques, including X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS), are powerful methods for probing the internal structure of materials like this compound from the atomic to the nanometer scale. These techniques provide detailed information on the degree of crystallinity, the orientation of molecules relative to the substrate, and the periodic ordering of self-assembled domains.
For thiophene-based materials with long alkyl side chains, XRD patterns typically exhibit a series of sharp, intense diffraction peaks at low angles. These peaks, indexed as (h00) (e.g., (100), (200), (300)), arise from the lamellar stacking of the polymer backbones, which are separated by the interdigitated alkyl chains. mdpi.com The d-spacing of the (100) peak corresponds to the distance between adjacent thiophene backbones and is directly related to the length of the alkyl side chain. For poly(3-dodecylthiophene) (P3DDT), a close analog, a room temperature d-spacing of approximately 26.2 Å has been reported for the layer spacing. nist.gov
Grazing-Incidence X-ray Diffraction (GIXD) is particularly useful for analyzing thin films. By varying the incidence angle, it can probe molecular orientation. Thiophene polymers often adopt an "edge-on" orientation, where the thiophene rings are perpendicular to the substrate, or a "face-on" orientation, where they are parallel. The presence of strong out-of-plane (h00) reflections typically indicates a well-ordered, edge-on arrangement, which is often beneficial for charge transport in field-effect transistors. mdpi.comnist.gov
The following interactive table presents illustrative XRD data for a representative regioregular poly(3-alkylthiophene) material.
| Miller Index (hkl) | Typical 2θ (°) (Cu Kα) | Corresponding d-spacing (Å) | Structural Origin |
| (100) | ~3.4° (for dodecyl chain) | ~26 Å | Lamellar stacking distance due to alkyl side chains. |
| (200) | ~6.8° (for dodecyl chain) | ~13 Å | Second-order reflection of the lamellar stacking. |
| (300) | ~10.2° (for dodecyl chain) | ~8.7 Å | Third-order reflection of the lamellar stacking. |
| (010) | ~23-24° | ~3.7-3.8 Å | π-π stacking distance between conjugated backbones. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Modeling of Electronic Properties
Quantum chemical modeling is a cornerstone for investigating the electronic structure of novel materials. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within a molecule and predict its fundamental electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. rsc.org For 5-Dodecylthiophene-2-carbodithioic acid, DFT calculations are employed to determine the energies and spatial distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO level is associated with the molecule's ability to donate an electron, while the LUMO level relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net In materials science, a smaller HOMO-LUMO gap is often desirable for applications in organic semiconductors, as it facilitates the movement of electrons into the conduction band. researchgate.net
For a molecule like this compound, DFT calculations would typically show the HOMO's electron density localized primarily on the electron-rich thiophene (B33073) ring and the carbodithioic acid group, while the LUMO would also be distributed across this conjugated system. The long dodecyl chain, being a saturated alkyl group, generally has a minimal contribution to the FMOs but significantly influences the molecule's solubility and solid-state packing.
Interactive Table: Representative DFT-Calculated Electronic Properties
This table presents hypothetical, yet representative, data for this compound and related derivatives, illustrating how modifications could tune electronic properties as predicted by DFT calculations. The values are typical for such compounds found in computational studies. researchgate.netnih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -5.45 | -3.35 | 2.10 |
| 5-Hexylthiophene-2-carbodithioic acid | -5.48 | -3.37 | 2.11 |
| 5-Dodecylthiophene-2-carboxylic acid | -5.60 | -3.25 | 2.35 |
| 5-Dodecyl-2,2'-bithiophene | -5.25 | -2.95 | 2.30 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to model the response of electrons to time-dependent electric fields, such as those from light. This method is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. acs.org
By calculating the energies of various excited states, TD-DFT can predict the maximum absorption wavelength (λ_max), which corresponds to the electronic transition from the HOMO to the LUMO. nih.gov The calculated spectrum provides insight into the color of the compound and its ability to absorb light at specific energies, a crucial factor for applications in organic photovoltaics and photosensors. For this compound, TD-DFT would likely predict a strong absorption in the UV or visible region, characteristic of conjugated thiophene systems.
Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Prediction
While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.com MD simulations apply classical mechanics to model molecular motion, providing critical insights into conformational flexibility and intermolecular organization. aps.org
For this compound, the long, flexible dodecyl chain can adopt numerous conformations, which in turn affects how the molecules pack together in a solid or thin film. MD simulations can model the behavior of many of these molecules simultaneously to predict their self-assembly into ordered structures, such as lamellar or columnar phases. acs.orgmdpi.com The simulation tracks the interactions between the π-systems of the thiophene rings and the van der Waals forces between the alkyl chains, which govern the final morphology. nih.gov Understanding this self-assembly process is vital, as the molecular arrangement strongly influences the material's bulk properties, including charge transport. acs.org
Charge Transport Pathway Modeling in Conjugated Polymer Systems
In materials designed for organic electronics, the efficiency of charge transport is paramount. Computational modeling can elucidate the pathways through which charges (electrons or holes) move through a material. This process typically involves a multiscale approach.
First, MD simulations, as described above, are used to generate realistic, atomistic models of the material's bulk morphology. This provides a snapshot of how individual molecules are arranged relative to one another.
Next, quantum chemical calculations (often DFT) are performed on pairs or small clusters of molecules taken from the MD simulation. These calculations determine the "electronic coupling" between adjacent molecules, which quantifies the ease with which a charge can hop from one molecule to the next. By combining the morphological information from MD with the electronic coupling values from DFT, it is possible to map out the most likely pathways for charge transport through the entire material. For systems based on this compound, models would likely show that charge transport occurs primarily through the stacked thiophene cores, while the dodecyl chains act as insulating spacers that modulate the intermolecular distance and ordering.
Computational Design of Novel Thiophene Derivatives with Predicted Performance
One of the most powerful applications of computational chemistry is the in silico design of new molecules for specific purposes, which can significantly accelerate the materials discovery process. acs.orgtechscience.com By starting with a core structure like this compound, computational chemists can systematically modify its components and predict the resulting properties.
For instance, a computational screening study might involve:
Varying Alkyl Chain Length: Simulating derivatives with shorter or longer alkyl chains to study the effect on solubility and self-assembly.
Modifying the Functional Group: Replacing the carbodithioic acid with other electron-withdrawing or electron-donating groups (e.g., carboxylic acid, cyano, or ketone groups) to tune the HOMO/LUMO energy levels. nih.gov
Extending the Conjugated Core: Replacing the single thiophene with a bithiophene or other fused ring systems to lower the band gap and shift absorption to longer wavelengths. researchgate.net
For each proposed derivative, a high-throughput computational workflow can be used to calculate key performance metrics, such as the HOMO-LUMO gap, predicted absorption spectrum, and charge mobility. rsc.orgnih.gov This allows researchers to identify the most promising candidates for synthesis, saving considerable time and resources compared to a purely experimental trial-and-error approach. nih.gov
Applications in Advanced Materials Science and Device Fabrication
Interfacial Engineering and Surface Functionalization of Nanomaterials
The interface between a nanomaterial and its surrounding environment is paramount in determining its properties and performance. 5-Dodecylthiophene-2-carbodithioic acid is particularly well-suited for interfacial engineering, offering a trifecta of functionalities: a head group for strong anchoring, a conjugated body for electronic interactions, and a tail for solubility and processability.
Semiconductor nanocrystals, such as cadmium selenide (B1212193) (CdSe) and cadmium sulfide (B99878) (CdS) quantum dots, are cornerstone materials for applications in displays, lighting, and biomedical imaging. Their performance is critically dependent on the nature of the organic ligands passivating their surface. The carbodithioic acid group of this compound is expected to act as a robust anchoring group to the metal-rich surfaces of these nanocrystals. Research on similar dithiol and dithiocarbamate (B8719985) ligands has demonstrated their strong binding affinity for CdSe and CdS surfaces, suggesting that this compound would effectively graft onto these quantum dots. rsc.orgplu.edu The dodecyl chain provides solubility in organic solvents, which is crucial for solution-based processing and device fabrication.
Table 1: Potential Impact of this compound as a Ligand on Quantum Dot Properties
| Property | Expected Change with Ligand | Rationale |
|---|---|---|
| Solubility | High in nonpolar solvents | The long dodecyl chain enhances dispersibility. |
| Quantum Yield | Potentially maintained or enhanced | Effective surface passivation by the carbodithioate group can reduce non-radiative recombination pathways. |
| Inter-dot Spacing | Controllable | The length of the dodecyl chain dictates the separation between nanocrystals in films. |
| Electronic Coupling | Enhanced with the thiophene (B33073) unit | The conjugated thiophene ring can facilitate electronic communication between the quantum dot and its environment. |
This table represents expected outcomes based on the chemical structure of the compound and established principles of quantum dot surface chemistry.
The process of replacing the native, often insulating, ligands on a nanocrystal surface with functional ones is known as ligand exchange. For this compound, this would typically involve displacing original ligands like oleic acid from the surface of as-synthesized CdSe or CdS quantum dots. The strong bidentate coordination of the carbodithioate group to the cadmium atoms on the nanocrystal surface is the driving force for this exchange. rsc.org This process is crucial for surface passivation, which involves the saturation of dangling bonds on the nanocrystal surface. Inadequate passivation leads to trap states that can quench photoluminescence and degrade device performance. The effective binding of the carbodithioate head group is anticipated to passivate these surface traps, leading to more stable and efficient nanocrystals. utoronto.ca Studies on other thiol-based ligands have shown that they can effectively passivate recombination centers in quantum dots, leading to enhanced photovoltaic device efficiency. utoronto.ca
The carbodithioate moiety (-CS₂H) is a powerful chelating agent, meaning it can form multiple bonds with a single metal atom. In the context of nanohybrids, this strong chelation leads to a robust and stable connection between the organic ligand and the inorganic nanocrystal. This stability is essential for the long-term performance of devices, preventing ligand desorption that can lead to aggregation and performance degradation. The bidentate nature of the carbodithioate group's binding to surface metal ions, such as Cd²⁺, results in a more stable ligand shell compared to monodentate ligands. This strong binding is fundamental to the creation of well-defined and durable organic-inorganic nanohybrid materials.
Organic-Inorganic Hybrid Materials for Optoelectronic Devices
The combination of the unique electronic properties of conjugated organic molecules with the robust optical characteristics of inorganic nanocrystals offers a powerful platform for the creation of novel optoelectronic devices. This compound is an ideal candidate for bridging these two material classes.
Conjugated polymers, such as polythiophenes, are widely used in organic electronics. A key challenge is to effectively integrate them with inorganic nanocrystals to create functional composites. This compound can act as a "smart" linker in these systems. By attaching to a nanocrystal via its carbodithioate group, its thiophene unit can then be co-polymerized with other thiophene monomers to grow a conjugated polymer shell directly from the nanocrystal surface. This "grafting-from" approach ensures an intimate and well-defined interface between the two components. Alternatively, the dodecyl chain can entangle with the side chains of a pre-synthesized conjugated polymer matrix, physically anchoring the nanocrystals within the polymer film. The development of such composites is crucial for applications in hybrid solar cells and light-emitting diodes (LEDs). rsc.org
Table 2: Hypothetical Properties of a P3HT:CdSe Composite with this compound as an Interfacial Layer
| Parameter | Value | Significance |
|---|---|---|
| Polymer | Poly(3-hexylthiophene) (P3HT) | Common electron-donating polymer in organic photovoltaics. |
| Nanocrystal | CdSe Quantum Dots | Tunable light absorber. |
| Interfacial Ligand | This compound | Promotes charge transfer and morphological stability. |
| Charge Transfer Efficiency | > 90% (Predicted) | Efficient separation of photogenerated excitons. rsc.org |
| Film Morphology | Well-intermixed nanoscale domains | Maximizes the donor-acceptor interfacial area. |
This table presents a hypothetical scenario to illustrate the potential role of the compound in a specific application.
In optoelectronic devices like solar cells, the efficient separation of photogenerated excitons (bound electron-hole pairs) into free charges is critical. The interface between the electron-donating and electron-accepting materials, known as the heterointerface, governs this process. When a photon is absorbed by either the conjugated polymer or the nanocrystal, an exciton (B1674681) is created. For efficient charge separation, this exciton must migrate to the heterointerface and dissociate, with the electron transferring to the acceptor material and the hole to the donor material.
The electronic properties of the thiophene ring in this compound can play a crucial role in mediating this charge transfer. researchgate.net By providing an energetic pathway between the nanocrystal and the polymer, it can facilitate the rapid and efficient dissociation of excitons. rsc.orgnih.gov The alignment of the energy levels of the thiophene unit with those of the nanocrystal and the surrounding polymer matrix is a key design parameter for optimizing this process. Theoretical and spectroscopic studies on similar hybrid systems have shown that the nature of the linking molecule at the interface is a determining factor for the rate and efficiency of photoinduced charge transfer. cnr.itresearchgate.net
Application in Hybrid Photovoltaic Cells and Photodetectors
Thiophene derivatives are a cornerstone in the development of organic photovoltaic (OPV) cells and photodetectors due to their favorable electronic and optical properties. While specific data on this compound is not available, research on analogous compounds like poly(3-hexylthiophene) (P3HT) and its copolymers provides a clear indication of their potential. mdpi.com
In hybrid photovoltaic cells, thiophene-based polymers are often blended with inorganic nanomaterials to create a bulk heterojunction active layer. This architecture facilitates efficient exciton dissociation and charge transport. For instance, the combination of P3HT with titanium dioxide (TiO2) nanostructures has been explored to enhance the performance of hybrid solar cells.
Organic photodetectors also leverage the photosensitivity of thiophene-based materials. These devices can be fabricated on flexible substrates, opening up possibilities for novel applications. The performance of such photodetectors is often characterized by their responsivity, detectivity, and response speed. Research on poly(3-alkylthiophenes) has shown that their electrical characteristics and photoresponse are influenced by factors such as the length of the alkyl side chain and the regioregularity of the polymer.
Development of Organic Electronic Devices
The versatility of thiophene compounds extends to a wide array of organic electronic devices. The ability to tune their properties through chemical modification makes them highly attractive for creating tailored functionalities.
Integration into Organic Field-Effect Transistors (OFETs)
Poly(3-dodecylthiophene-2,5-diyl) is recognized as a p-type semiconductor material with charge carrier mobilities that are suitable for applications in Organic Field-Effect Transistors (OFETs). sigmaaldrich.com The long dodecyl side chains can enhance the solubility of the polymer and influence the molecular packing in the solid state, which in turn affects the charge transport properties. alfachemic.com The performance of OFETs based on poly(3-alkylthiophenes) is a critical area of research, with efforts focused on improving key parameters such as field-effect mobility, on/off current ratio, and threshold voltage.
Table 1: Semiconductor Properties of Poly(3-dodecylthiophene-2,5-diyl)
| Property | Value |
| Semiconductor Type | p-type |
| Mobility | 1E-4 - 1E-1 cm²/V·s sigmaaldrich.com |
This table presents typical values for the regioregular polymer.
Fabrication of Light-Emitting Diodes (OLEDs) and Electrochromic Devices
Thiophene-based materials are also integral to the development of Organic Light-Emitting Diodes (OLEDs) and electrochromic devices. In OLEDs, polymers like poly(3-dodecylthiophene-2,5-diyl) can function as the emissive layer or as charge-transporting layers. alfachemic.com The color of the emitted light can be tuned by modifying the chemical structure of the thiophene backbone. pkusz.edu.cn While there is a wealth of information on polythiophenes in OLEDs, specific research incorporating this compound into these devices is not presently available.
In the realm of electrochromic devices, the ability of polythiophenes to change their optical properties upon the application of an electrical potential is exploited. This reversible color change makes them suitable for applications such as smart windows and displays. Poly(3-dodecylthiophene-2,5-diyl) has been identified as a material for such applications. sigmaaldrich.comalfachemic.com
Chemo- and Biosensor Development Based on Thiophene Conjugation
The conjugated backbone of thiophene polymers provides an excellent platform for the development of chemical and biological sensors. The electronic properties of these materials are sensitive to their local environment, allowing for the detection of various analytes. For instance, the binding of a target molecule to a functionalized thiophene polymer can induce a change in its conductivity, photoluminescence, or absorption spectrum, which can be measured as the sensing signal.
Poly(3-dodecylthiophene-2,5-diyl) has been noted for its potential in chemical and optical sensors. sigmaaldrich.comalfachemic.com The carbodithioic acid group in the titular compound, this compound, suggests a potential for specific interactions or binding with certain analytes, a property that is highly desirable in sensor development. However, at present, there is a lack of specific research in the public domain that has explored this potential.
Structure Property Function Relationships in Molecular and Material Design
Influence of the Dodecyl Side Chain on Self-Assembly, Film Morphology, and Solution Processability
The dodecyl side chain, a long aliphatic group, plays a pivotal role in governing the physical properties of 5-dodecylthiophene-2-carbodithioic acid, which are crucial for its application in solution-processed electronic devices.
Solution Processability: The primary function of the dodecyl side chain is to impart solubility in common organic solvents. researchgate.net This is a critical prerequisite for fabricating large-area and low-cost electronic devices using techniques like spin-coating, doctor-blading, and roll-to-roll printing. nih.govyoutube.com The long alkyl chain increases the entropy of mixing and disrupts strong intermolecular interactions in the solid state, allowing the molecule to dissolve. The choice of solvent can further influence the degree of molecular ordering in the resulting thin films. nih.gov
Self-Assembly and Film Morphology: The dodecyl side chains have a profound effect on the self-assembly of the thiophene-based molecules into ordered structures, which is essential for efficient charge transport. researchgate.net In the solid state, these flexible chains mediate the intermolecular spacing and packing of the rigid thiophene (B33073) backbones. rsc.org The interplay between π-π stacking of the conjugated cores and van der Waals interactions between the alkyl chains determines the final film morphology. For instance, in poly(3-alkylthiophenes), the side chains can drive the formation of well-ordered, edge-on oriented stacking of the polymer backbones relative to the substrate. nih.govresearchgate.net This orientation is often desirable for efficient in-plane charge transport in field-effect transistors. However, the presence of long side chains can also introduce steric hindrance, which may affect the degree of crystallinity and intermolecular π-π interactions. semanticscholar.orgmdpi.com The morphology of the thin film, including its crystallinity and the connectivity between crystalline grains, is significantly influenced by the side chains and the processing conditions. mdpi.com
Interactive Table: Influence of Alkyl Side Chains on Thiophene-Based Material Properties
| Property | Influence of Dodecyl Side Chain | Research Finding |
| Solubility | Enhances solubility in organic solvents. | The optical properties of polythiophenes can be easily tailored by adding an alkyl chain to the thiophene ring, which affects their processability. researchgate.net |
| Self-Assembly | Mediates intermolecular packing and can promote ordered structures. | Side chains have a non-negligible effect on two-dimensional supramolecular networks at the liquid-solid interface. researchgate.net |
| Film Morphology | Affects molecular orientation (e.g., edge-on vs. face-on) and crystallinity. | The presence of hexyl chains on thiophene units was found to be instrumental in obtaining good packing in solar cell devices. rsc.org |
| Device Performance | Influences charge carrier mobility and overall device efficiency. | Side-chain engineering plays a key role in molecular structures and optoelectronic properties. stanford.edu |
Role of the Thiophene Core in Charge Transport and Conjugation Length
The thiophene ring is the electronically active component of this compound, and its properties are fundamental to the molecule's function as an organic semiconductor.
Charge Transport: Thiophene is an electron-rich heterocyclic compound that facilitates hole transport. uh.edu The sulfur atom in the thiophene ring not only contributes to the π-electron system but also allows for S···S intermolecular interactions, which can provide additional pathways for charge hopping between adjacent molecules, thereby enhancing charge transport. uh.edu The planarity of the thiophene-based backbone promotes effective π-π stacking, which is crucial for high charge carrier mobility. uh.edunrel.gov The arrangement and connectivity of these thiophene units in the solid state create a network for charges to move through the material. The intrinsic charge carrier mobility can be influenced by subtle changes in the molecular structure that affect packing and electronic coupling. rsc.org
Conjugation Length: The term "conjugation length" refers to the extent of the delocalized π-electron system. In the context of a single molecule like this compound, the conjugation is primarily within the thiophene ring itself. However, in oligomers or polymers made from such units, the conjugation length along the backbone is a critical parameter. A longer effective conjugation length generally leads to a smaller bandgap, which means the material can absorb light at longer wavelengths, a desirable property for photovoltaic applications. uh.edu Furthermore, increased conjugation can enhance intramolecular charge delocalization, contributing to higher charge mobility. uh.edu
Interactive Table: Properties of the Thiophene Core in Organic Semiconductors
| Property | Role of the Thiophene Core | Research Finding |
| Charge Transport | Facilitates hole transport through its electron-rich π-system and potential for S···S interactions. | The heterocyclic thiophene has been widely used in optoelectronic materials due to its electron-rich nature and coplanar π-conjugated framework, which can enhance hole mobility. uh.edu |
| Molecular Packing | Promotes planar structures, leading to favorable π-π stacking for efficient charge transport. | The introduction of thiophene bridges can planarize the molecular structure, thereby enhancing hole mobility. uh.edu |
| Electronic Properties | The sulfur atom contributes to the highest occupied molecular orbital (HOMO) and influences the ionization potential. | The sulfur atoms in thiophene contribute to the conduction band, and the bandwidth suggests two-dimensional charge transport, primarily along the conjugated backbones. acs.org |
| Optical Properties | The extent of conjugation within the thiophene system and between units determines the absorption spectrum. | A longer conjugation length can lead to a red shift in the absorption spectrum. uh.edu |
Impact of Carbodithioate End-Groups on Interfacial Interactions and Electronic Coupling
The carbodithioate (-CS₂H) or dithiocarboxylate group is a crucial functional moiety that dictates the interfacial properties of the molecule, particularly its interaction with metal electrodes or other materials in a device.
Electronic Coupling and Energy Level Alignment: The carbodithioate end-group plays a significant role in the electronic coupling between the organic semiconductor and the adjacent material, typically a metal electrode. The formation of a chemical bond at the interface can lead to a redistribution of charge, creating an interfacial dipole. nih.govnih.gov This dipole can shift the vacuum level and modify the work function of the electrode, which in turn affects the energy level alignment at the interface. nrel.govnih.gov Proper energy level alignment is critical for efficient charge injection or extraction, as it minimizes the energy barrier for charge carriers crossing the interface. The dithiocarbamate (B8719985) group, for instance, has been shown to significantly lower the work function of noble metals, making them suitable for electron injection. nrel.govnih.gov The electronic coupling between the donor (thiophene) and an acceptor can also be influenced by the anchoring group, affecting charge transfer and recombination kinetics in solar cells. nih.gov
Interactive Table: Role of Carbodithioate/Dithiocarboxylate End-Groups
| Property | Impact of Carbodithioate Group | Research Finding |
| Surface Anchoring | Acts as a strong bidentate ligand for binding to metal surfaces like gold. | Aliphatic dithiocarboxylic acids adsorb onto gold to form highly oriented monolayer films. uh.eduacs.org |
| Self-Assembly | Promotes the formation of well-packed self-assembled monolayers (SAMs). | The self-assembly of dithiocarboxylic acid on a gold surface involves an initial fast adsorption step followed by consolidation of the monolayer. rsc.org |
| Energy Level Alignment | Influences the work function of electrodes through the formation of an interfacial dipole. | Dithiocarbamate SAMs can be used as efficient surface modifiers to produce low work function noble metal electrodes. nrel.govnih.gov |
| Electronic Coupling | Mediates the electronic interaction between the organic molecule and the substrate or adjacent molecules. | The dithiocarboxylate anchoring group can affect electronic transport in molecular junctions. scientific.net |
Rational Design Principles for Optimizing Electronic and Optoelectronic Performance
Based on the structure-property relationships discussed, several rational design principles can be formulated to optimize the performance of materials like this compound for specific electronic and optoelectronic applications.
Tuning Solubility and Morphology via Side-Chain Engineering: The length and branching of the alkyl side chain can be systematically varied to achieve the desired balance between solubility for solution processing and optimal solid-state packing for efficient charge transport. Shorter or branched chains might be used to modify intermolecular distances and disrupt excessive aggregation where desired. stanford.edu
Enhancing Charge Transport through Core Modification: While this article focuses on a single thiophene core, a key design principle involves extending the π-conjugated system by linking multiple thiophene units (oligothiophenes) or incorporating other aromatic moieties. This increases the conjugation length, which can improve charge mobility and shift the optical absorption to longer wavelengths. uh.edumdpi.com Fluorination of the thiophene backbone is another strategy to tune energy levels and influence molecular packing. nih.gov
Controlling Interfaces with Anchor Group Chemistry: The choice of the end-group is critical for controlling the molecule's orientation on a surface and for tuning the electronic properties of the interface. The carbodithioate group is particularly effective for strong anchoring to metal surfaces. Modifying the structure of the anchoring group or the linker between the anchor and the conjugated core can provide a means to fine-tune the energy level alignment and electronic coupling at the interface, thereby reducing contact resistance and improving device efficiency. rsc.orgnih.gov
By systematically applying these principles, researchers can tailor the chemical structure of thiophene-based molecules to achieve targeted properties, leading to the development of next-generation organic electronic devices with enhanced performance and stability.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Scalable Synthetic Routes
The transition to greener and more efficient chemical manufacturing is a paramount goal in modern chemistry. For thiophene (B33073) derivatives, this involves moving away from traditional methods that often require harsh conditions and produce significant waste. nih.govrsc.org Future research will be critical in developing sustainable and scalable synthetic pathways to 5-dodecylthiophene-2-carbodithioic acid.
Key areas of focus will include:
Green Solvents and Catalysts: The use of environmentally benign solvents like water or deep eutectic solvents is a promising avenue. rsc.orgunito.it Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, which could be adapted for building more complex structures from the 5-dodecylthiophene core. unito.it Furthermore, developing reusable and non-toxic catalysts, such as ZnO nanorods, could significantly improve the green credentials of the synthesis. bohrium.com
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This would be particularly advantageous for the industrial-scale production of this compound.
| Approach | Description | Potential Advantages | References |
|---|---|---|---|
| Traditional Methods (e.g., Paal-Knorr) | Classic condensation reactions often requiring harsh conditions and stoichiometric reagents. | Well-established and understood. | nih.gov |
| Gewald Multicomponent Reaction | A one-pot reaction involving a ketone, an α-cyanoester, and elemental sulfur with a base catalyst. | High atom economy, operational simplicity, and access to highly functionalized thiophenes. | nih.govrsc.org |
| Direct C-H Arylation | Palladium-catalyzed coupling that avoids pre-functionalization of one of the aromatic partners. | Step- and atom-economical, reducing synthetic steps and waste. | unito.it |
| Solvent-Free/Water-Based Synthesis | Conducting reactions in water or without any solvent to reduce the environmental impact of organic solvents. | Significantly improved green metrics, potential for simplified product recovery. | nih.govunito.it |
Exploration of Novel Hybrid Systems and Multifunctional Materials
The creation of hybrid materials, which combine organic and inorganic components, offers a pathway to materials with synergistic or entirely new properties. nih.gov The structure of this compound is ideally suited for this purpose. The carbodithioic acid group serves as an excellent anchoring moiety for inorganic nanoparticles, while the thiophene ring can engage in π-π stacking with carbon nanomaterials like graphene.
Future research should explore:
Nanoparticle Functionalization: The carbodithioic acid group can bind strongly to the surface of metal and semiconductor nanoparticles (e.g., Au, Ag, CdSe, TiO₂). mdpi.com This functionalization can passivate the nanoparticle surface, improve its dispersibility in organic media (aided by the dodecyl chain), and electronically couple the nanoparticle to the conjugated thiophene system. Such hybrids could find applications in catalysis, sensing, and photovoltaics.
Graphene and Carbon Nanotube Hybrids: Blending or covalently attaching this compound to graphene or carbon nanotubes can create highly conductive and processable composite materials. d-nb.info The thiophene moiety can enhance charge transport, making these hybrids suitable for transparent conductive films, flexible electronics, and energy storage electrodes. d-nb.info
Multifunctional Polymer Systems: Incorporating this compound as a functional monomer or side-chain in polymer systems can lead to materials with tailored properties. For example, copolymerization could yield self-assembling materials for organic electronics or stimuli-responsive polymers for sensing applications.
| Inorganic Component | Organic Component | Interfacing Group | Potential Applications | References |
|---|---|---|---|---|
| Gold/Silver Nanoparticles | This compound | Carbodithioic acid | Plasmonic sensing, catalysis, surface-enhanced Raman spectroscopy (SERS) | nih.govmdpi.com |
| Titanium Dioxide (TiO₂) Nanorods | This compound | Carbodithioic acid | Dye-sensitized solar cells, photocatalysis | mdpi.com |
| Graphene Sheets | This compound | Thiophene (π-π stacking) | Transparent conductive electrodes, flexible electronics, supercapacitors | d-nb.info |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | This compound | Carbodithioic acid | Targeted drug delivery, magnetic resonance imaging (MRI) contrast agents | nih.govmdpi.com |
Advanced Device Architectures and Processing Methodologies
Thiophene-based materials are cornerstones of organic electronics. nih.gov this compound could be a valuable building block in next-generation organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Future research directions include:
Interface Engineering in OFETs: The carbodithioic acid group can be used to anchor the molecule onto metal electrodes (source/drain) or to modify the surface of the dielectric layer. This can reduce contact resistance and improve charge injection, leading to higher performance transistors.
Active Layer Components in OSCs: While donor-acceptor polymers based on benzodithiophene (BDT) have achieved high efficiencies, there is constant need for new materials. nih.govnih.gov this compound could be explored as a donor material or as an additive in the bulk heterojunction (BHJ) active layer. nih.gov Its ability to interact with both the donor and acceptor phases could help optimize the nanoscale morphology of the blend, which is crucial for efficient charge separation and transport. dtu.dkresearchgate.net
Novel Processing Techniques: To realize low-cost, large-area flexible electronics, scalable processing methods are essential. Research into the processability of this compound using techniques like roll-to-roll printing, slot-die coating, and vapor phase polymerization will be crucial. dtu.dkrsc.org The dodecyl chain should provide the necessary solubility for solution-based methods, while its potential for vacuum deposition could be explored via techniques like ion-assisted deposition. acs.orgresearchgate.net
Integration with Biological Systems for Bioelectronics and Biophotonics
The interface between electronics and biology is a rapidly expanding field of research. Thiophene-based materials are attractive for bio-applications due to their biocompatibility, and their ability to conduct both ionic and electronic charges. researchgate.net
Emerging paradigms for this compound include:
Biosensor Platforms: The carbodithioic acid group provides a versatile handle for the covalent immobilization of biorecognition elements like enzymes, antibodies, or nucleic acids. nih.govnih.govresearchgate.net This could enable the development of highly sensitive and selective electrochemical or optical biosensors for detecting various analytes, from glucose to specific cancer markers. acs.orgmdpi.com
Biophotonic Actuators: Polythiophenes are photoactive and can generate heat upon light absorption. researchgate.net Nanoparticles formed from this compound could be investigated as agents for photothermal therapy (PTT), where localized heating induced by laser irradiation is used to destroy cancer cells.
Bio-interfaces: The amphiphilic nature of the molecule, with its hydrophobic dodecyl tail and hydrophilic carbodithioic acid head, suggests it may interact favorably with cell membranes. This could be exploited to create more effective interfaces between electronic devices and living tissue, for applications in neural probes, implantable sensors, and electronic skin.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 5-Dodecylthiophene-2-carbodithioic acid, and how should data interpretation address potential ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the dodecyl chain and thiophene-carbodithioate structure. For resolving ambiguities in peak assignments (e.g., overlapping alkyl chain signals), use 2D NMR (COSY, HSQC) . Fourier-Transform Infrared Spectroscopy (FTIR) should validate the C=S (1050–1200 cm⁻¹) and thiophene ring vibrations (700–850 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight. Cross-referencing with literature databases like SciFinder ensures consistency in spectral interpretation .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–11) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or UV-Vis spectroscopy at regular intervals. Evidence from SDS indicates incompatibility with strong acids/bases , so prioritize neutral to mildly acidic conditions. Use thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for thiophene derivatives, which recommend using nitrile gloves, lab coats, and fume hoods due to potential respiratory irritancy . Incompatibility with oxidizing agents necessitates segregated storage in airtight containers away from acids/bases. Toxicity data for analogous compounds suggest conducting acute toxicity assays (e.g., LD50 in rodent models) if novel biological interactions are suspected .
Advanced Research Questions
Q. How can contradictory reports on the compound’s reactivity in radical polymerization be resolved?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual initiators) or solvent polarity effects. Reproduce studies under controlled conditions using purified monomers and inert atmospheres (N₂/Ar). Employ Electron Spin Resonance (ESR) to detect radical intermediates and compare kinetics via gel permeation chromatography (GPC). Cross-validate with computational models (DFT) to predict reactivity trends in different solvents .
Q. What mechanistic insights explain the compound’s role in reversible addition-fragmentation chain-transfer (RAFT) polymerization?
- Methodological Answer : The carbodithioate group acts as a chain-transfer agent, mediating radical equilibrium. Use stopped-flow spectroscopy to capture transient intermediates and monitor polymerization rates. Compare molecular weight distributions (Đ = Mw/Mn) across varying [monomer]/[RAFT agent] ratios to assess control efficiency. Density Functional Theory (DFT) simulations can model transition states for fragmentation steps .
Q. How can researchers optimize synthetic yields of this compound while minimizing byproducts?
- Methodological Answer : Modify the nucleophilic substitution of 5-bromothiophene-2-carboxylic acid with dodecylthiol, using catalysts like CuI (10 mol%) in DMF at 80°C. Monitor reaction progress via TLC and isolate the product via column chromatography (hexane:ethyl acetate, 9:1). For scale-up, switch to flow chemistry to enhance heat/mass transfer and reduce side reactions .
Q. What strategies are effective for quantifying trace amounts of this compound in complex matrices (e.g., polymer blends)?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective detection. Validate the method via spike-recovery experiments in relevant matrices (e.g., polystyrene). Calibrate against certified reference materials and cross-check with differential scanning calorimetry (DSC) to detect phase-separation thresholds .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?
- Methodological Answer : Discrepancies may stem from solvent purity or measurement techniques. Re-evaluate solubility via gravimetric analysis (saturated solutions filtered through 0.22 µm membranes) in rigorously dried solvents. Compare with Hansen solubility parameters (δD, δP, δH) to predict compatibility. For polar aprotic solvents (e.g., DMSO), verify solubility via UV-Vis at λmax .
Q. What experimental approaches reconcile variations in reported biological activity of thiophene-carbodithioate derivatives?
- Methodological Answer : Standardize bioassays (e.g., MIC for antimicrobial studies) using CLSI guidelines. Test the compound against isogenic mutant strains to isolate target-specific effects. Confounding factors (e.g., solvent cytotoxicity) require controls like DMSO-only treatments. Meta-analyses of structure-activity relationships (SAR) can identify substituents influencing potency .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
